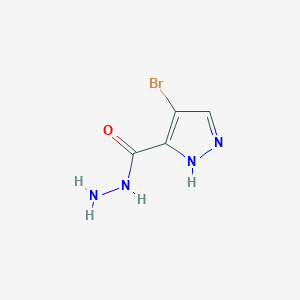
N-(Benzyloxy)-2-nitrobenzenesulfonamide
Descripción general
Descripción
N-(Benzyloxy)-2-nitrobenzenesulfonamide is a chemical compound that serves as an intermediate in the synthesis of various nitrogenous heterocycles. The compound is characterized by the presence of a nitro group and a benzyloxy substituent attached to a benzenesulfonamide moiety. This structure is significant in organic synthesis, particularly in the construction of benzhydrylamines and other heterocyclic compounds .
Synthesis Analysis
The synthesis of N-(Benzyloxy)-2-nitrobenzenesulfonamide-related compounds involves base-mediated intramolecular arylation of N-benzyl-2-nitrobenzenesulfonamides to yield benzhydrylamines. The process requires electron-withdrawing groups on the aromatic ring of the benzyl group to facilitate the C-arylation . Additionally, a practical chemoselective aromatic substitution method has been developed to synthesize N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives through the efficient nitration and halogenation of N-phenylbenzenesulfonamide, employing metal-promoted tandem reactions .
Molecular Structure Analysis
The molecular structure and vibrational properties of nitrobenzenesulfonamides have been extensively studied using experimental techniques such as FT-IR and FT-Raman, as well as density functional theory (DFT) calculations. These studies provide insights into the effects of nitro group substitution on the characteristic bands in the spectra and allow for the comparison of optimized structures with experimental values .
Chemical Reactions Analysis
Nitrobenzenesulfonamides participate in various chemical reactions. They can undergo smooth alkylation to give N-alkylated sulfonamides in near quantitative yields . They are also involved in the preparation of secondary amines and diamines through reactions with 2,4-dinitrobenzenesulfonyl chloride . Moreover, the 2-nitrobenzene peroxysulfonyl radical, formed from 2-nitrobenzenesulfonyl chloride and superoxide, can oxidize benzylic methylene compounds to ketones under mild conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(Benzyloxy)-2-nitrobenzenesulfonamide derivatives are influenced by their functional groups. The nitro group is a key functional group that imparts reactivity towards both electrophilic and nucleophilic agents, making these compounds versatile intermediates in organic synthesis. The benzyloxy group can be manipulated through various chemical reactions, including oxidation and alkylation, to yield a wide range of products with potential biological activity .
Aplicaciones Científicas De Investigación
1. Chemoselective Deprotection of N/O-benzyloxycarbonyl
- Summary of Application : This compound is used in the development of a novel protocol for the chemoselective deprotection of N/O-benzyloxycarbonyl (Cbz) groups at ambient temperature .
- Methods of Application : The deprotection is achieved by nickel boride generated in situ from NaBH4 and NiCl2·6H2O in methanol at room temperature .
- Results or Outcomes : This protocol is chemoselective as groups like chloro, bromo, amide, ester, pyridine, and tert-butyloxycarbonyl moiety are unaffected under these conditions .
2. Chemoselective Reduction of N-Oxides and Sulfoxides
- Summary of Application : A carbon-supported dioxo-molybdenum catalyst is used for the chemoselective reduction of a wide range of N-oxides and sulfoxides with alcohols .
- Methods of Application : The reduction is achieved using a carbon-supported dioxo-molybdenum (Mo@C) catalyst and benzyl alcohol .
- Results or Outcomes : The Mo@C catalyst is air- and moisture-stable, and is easily separated from the reaction mixture and then re-subjected to reaction conditions over multiple cycles without significant reactivity or selectivity degradation .
3. Synthesis of Benzyl Ethers and Esters
- Summary of Application : 2-Benzyloxy-1-methylpyridinium triflate is used as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters .
- Methods of Application : The synthesis involves the use of N-methylation .
- Results or Outcomes : This method provides a revised benzyl transfer protocol .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-nitro-N-phenylmethoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S/c16-15(17)12-8-4-5-9-13(12)21(18,19)14-20-10-11-6-2-1-3-7-11/h1-9,14H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDOHALMCRHCFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CONS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431674 | |
| Record name | N-(Benzyloxy)-2-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Benzyloxy)-2-nitrobenzenesulfonamide | |
CAS RN |
77925-80-5 | |
| Record name | N-(Benzyloxy)-2-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(3-cyanophenyl)amino]acetic Acid](/img/structure/B1278102.png)




![3-[3-(Dimethylamino)propoxy]benzaldehyde](/img/structure/B1278109.png)


